![molecular formula C20H17FN4O2S B2765522 2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-00-8](/img/structure/B2765522.png)
2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of vitamin B1 (thiamine) and epothilones, which are a class of potential cancer drugs .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an alpha-halo amide with an alpha-amino ketone or an alpha-halo ketone with an alpha-amino amide . The exact method would depend on the specific substituents on the thiazole ring.Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a thiazole ring, which is a type of heterocyclic aromatic ring. This ring contains both sulfur and nitrogen atoms .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the ring .Physical and Chemical Properties Analysis
Thiazoles are typically crystalline solids that are soluble in organic solvents. They are relatively stable compounds, but can be sensitive to strong oxidizing agents .Aplicaciones Científicas De Investigación
Synthesis and Design of New Compounds
Researchers have developed numerous synthetic routes to create novel compounds featuring similar structural motifs for various biological applications. For instance, the synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors for Mycobacterium tuberculosis GyrB ATPase demonstrates the chemical flexibility and potential of thiazole derivatives in addressing infectious diseases (V. U. Jeankumar et al., 2013). Similarly, the creation of fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity showcases the adaptability of fluoro-benzamide derivatives in cancer research (A. G. Hammam et al., 2005).
Antibacterial Activity
The exploration of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group highlights the potential of such compounds in developing more potent antibacterial agents with reduced toxicity and side effects (Y. Asahina et al., 2008).
Antitumor and Antimicrobial Applications
The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activity demonstrate the potential therapeutic applications of thiazole derivatives. These compounds have shown significant activity, indicating their potential in developing new treatments for inflammation and pain (O. Alam et al., 2010). Furthermore, zinc(II) complexes with pyridine thiazole derivatives have been synthesized and shown to possess enhanced antimicrobial and antitumor activities, suggesting the utility of metal complexes in enhancing the biological activity of organic compounds (Zou Xun-Zhong et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-14-5-3-13(4-6-14)18(26)25-20-24-17-15(7-8-16(17)28-20)19(27)23-11-12-2-1-9-22-10-12/h1-6,9-10,15H,7-8,11H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQQOKYZKIXHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CN=CC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
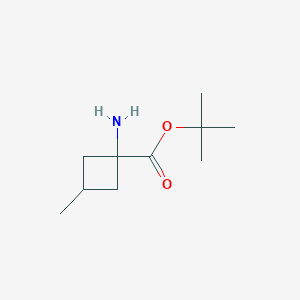

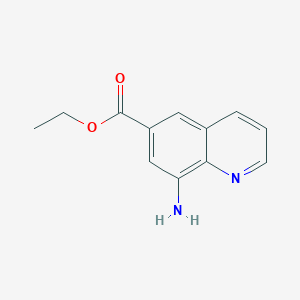
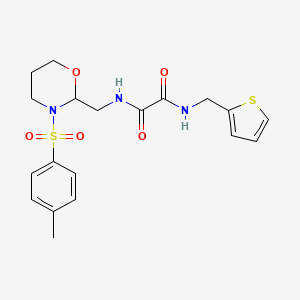

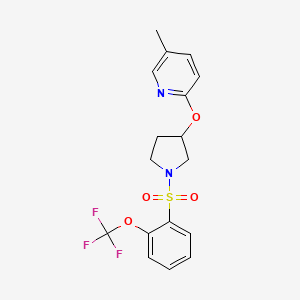

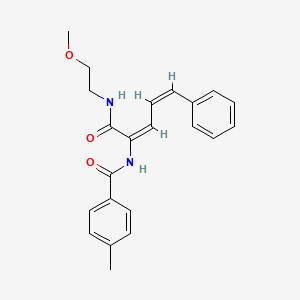


![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)
![3-[(3-carbamoylphenyl)carbamoyl]propanoic acid](/img/structure/B2765458.png)
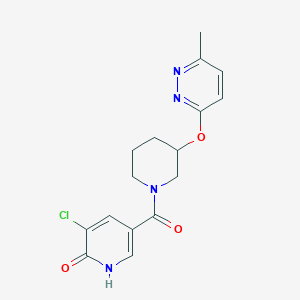
![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)
